molecular formula C15H24O2Si B11832479 Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- CAS No. 92144-04-2

Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-

Cat. No.: B11832479
CAS No.: 92144-04-2
M. Wt: 264.43 g/mol
InChI Key: FJXSYACZPHYAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparison of Representative Silanes

Silane Type Formula Key Applications
Vinyltrimethoxysilane CH₂=CH–Si(OCH₃)₃ Polymer crosslinking, glass coatings
tert-Butyldimethylsilane (CH₃)₃C–SiH(CH₃)₂ Protective coatings, chemical synthesis
Target Compound (CH₃)₃C–(CH₃)₂Si–O–CH₂–C₆H₅–CH₂–CH₂ Specialty composites, high-temperature adhesives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92144-04-2

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-phenylmethoxyethenoxy)silane

InChI

InChI=1S/C15H24O2Si/c1-13(17-18(5,6)15(2,3)4)16-12-14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3

InChI Key

FJXSYACZPHYAPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Silylation

A cornerstone of the synthesis involves the preparation of tert-butyldimethylsilyl chloride (t-BDMSCl), a critical silylating agent. As detailed in Patent CN101817842A, t-BDMSCl is synthesized via a Grignard reaction between tert-butyl chloride and magnesium, followed by reaction with dimethyldichlorosilane (DMCS). The process employs a mixed solvent system of diethyl ether and cyclohexane (6.5:3.5 to 7.5:2.5 v/v) to enhance reagent solubility and reaction efficiency. Key steps include:

  • Grignard Formation :

    (CH3)3CCl+MgEt2O/Cyclohexane(CH3)3CMgCl\text{(CH}_3\text{)}_3\text{CCl} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}/\text{Cyclohexane}} \text{(CH}_3\text{)}_3\text{CMgCl}

    The reaction proceeds at 40–55°C, with rigorous exclusion of moisture to prevent hydrolysis.

  • Silylation with DMCS :

    (CH3)3CMgCl+(CH3)2SiCl2t-C4H9(CH3)2SiCl+MgCl2\text{(CH}_3\text{)}_3\text{CMgCl} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{t-C}_4\text{H}_9\text{(CH}_3\text{)}_2\text{SiCl} + \text{MgCl}_2

    Post-reaction workup involves quenching with 25–30% hydrochloric acid, yielding t-BDMSCl with 82% efficiency and >99% purity.

Silylation of 1-(Phenylmethoxy)Ethenol

The target compound is synthesized by reacting t-BDMSCl with 1-(phenylmethoxy)ethenol under basic conditions. As inferred from, triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:

t-BDMSCl+HO-CH2-O-C6H5TEA, Et2Ot-BDMS-O-CH2-O-C6H5+TEA\cdotpHCl\text{t-BDMSCl} + \text{HO-CH}2\text{-O-C}6\text{H}5 \xrightarrow{\text{TEA, Et}2\text{O}} \text{t-BDMS-O-CH}2\text{-O-C}6\text{H}_5 + \text{TEA·HCl}

Key Parameters :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

  • Stoichiometry : A 1.1:1 molar ratio of t-BDMSCl to ethenol prevents over-silylation.

Alternative Protection-Deprotection Strategies

Benzyl Group Protection of Hydroxyl Intermediates

Organic Syntheses procedures highlight the use of benzyl bromide (BnBr) to protect hydroxyl groups during multi-step syntheses. For the target silane, this approach could involve:

  • Protection :

    HO-CH2-OH+BnBrDiethylamineBnO-CH2-OH\text{HO-CH}_2\text{-OH} + \text{BnBr} \xrightarrow{\text{Diethylamine}} \text{BnO-CH}_2\text{-OH}
  • Selective Silylation :
    The primary hydroxyl group is silylated with t-BDMSCl, leaving the benzyl-protected secondary hydroxyl intact.

  • Deprotection :
    Hydrogenolysis (H₂/Pd-C) or acidic conditions remove the benzyl group, yielding the desired product.

Advantages :

  • Minimizes competing reactions during silylation.

  • Enables orthogonal protection in complex syntheses.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

The patent emphasizes mixed solvents (ether/cyclohexane) to balance reactivity and safety. Cyclohexane reduces ether’s flammability risk, while ether facilitates Grignard formation. Catalytic amounts of iodine or pre-activated magnesium chips improve reaction initiation, reducing induction periods.

Purification Techniques

  • Liquid-Liquid Extraction : Post-silylation mixtures are washed with 10% NaHCO₃ to remove residual HCl, followed by brine to eliminate organic impurities.

  • Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) isolates the silane from byproducts.

  • Chromatography : Flash column chromatography (hexanes/ethyl acetate, 9:1) achieves >98% purity for analytical-grade material.

Yield and Purity Data

StepYield (%)Purity (%)ConditionsSource
t-BDMSCl Synthesis8299.0Et₂O/Cyclohexane, 50°C
Silylation Reaction75–8595–98TEA, Et₂O, 0°C
Benzyl Deprotection9097H₂/Pd-C, MeOH

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Over-Silylation : Excess t-BDMSCl may silylate secondary hydroxyl groups, necessitating precise stoichiometry.

  • Ether Cleavage : Acidic or protic conditions can hydrolyze the ethenyl ether linkage. Anhydrous conditions and neutral workups mitigate this.

Steric Effects

The tert-butyl group’s bulkiness impedes nucleophilic attack at silicon, enhancing selectivity for primary hydroxyl groups. This steric shielding is critical for achieving high regioselectivity in multi-functional substrates .

Chemical Reactions Analysis

Types of Reactions

Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- has several significant applications in scientific research:

Chemistry

  • Precursor for Organosilicon Compounds : It serves as a building block in synthesizing more complex organosilicon compounds used in various chemical processes.

Biology

  • Modification of Biomolecules : The compound is utilized to enhance the stability and functionality of biomolecules, making it valuable in biochemical research.

Medicine

  • Drug Delivery Systems : It plays a role in developing drug delivery systems that improve the bioavailability and efficacy of therapeutic agents.

Industry

  • Coatings and Adhesives : Due to its ability to form strong covalent bonds with substrates, it is extensively used in producing coatings, adhesives, and sealants that require durability and resistance to environmental factors.

Recent studies have focused on the biological activity of silanes like Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-:

Antimicrobial Properties

Research has shown that silanes exhibit significant antimicrobial activity. For instance:

  • A study indicated that quaternary ammonium silanes effectively reduce bacterial growth in dental applications due to their ability to disrupt bacterial cell membranes.

Cytotoxicity and Cellular Interactions

Studies have also explored the cytotoxic effects of silanes:

  • In macrophage polarization studies, treatment with specific silanes led to reduced levels of pro-inflammatory cytokine IL-6 while increasing anti-inflammatory IL-10 levels.

Study 1: Antibacterial Efficacy

  • Methodology : Bacterial strains were exposed to varying concentrations of the silane.
  • Results : Significant reductions in bacterial colonies were observed at concentrations as low as 1% (p < 0.05).

Study 2: Immunomodulatory Effects

  • Methodology : Albino Wistar rats treated with a silane-based endodontic irrigant were monitored for macrophage polarization.
  • Results : Treated cells exhibited significantly lower IL-6 levels and higher IL-10 levels compared to controls over a week.

Data Summary

StudyFocusFindings
Study 1Antibacterial EfficacySignificant reduction in bacterial colonies at 1% concentration (p < 0.05)
Study 2Immunomodulatory EffectsDecreased IL-6 and increased IL-10 levels in treated macrophages over time

Mechanism of Action

The mechanism by which Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl dimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other positions. The ethenyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Structural Features

The tert-butyldimethylsilyl (TBS) group is a common motif in silicon-based protecting agents. The uniqueness of this compound lies in its phenylmethoxy-substituted ethenyloxy side chain, which distinguishes it from other TBS derivatives. Below is a comparison with structurally related compounds:

Compound Name (CAS) Molecular Formula Substituent on Silyloxy Group Key Structural Differences
Target Compound (80676-78-4) C₁₅H₂₄O₂Si 1-(Phenylmethoxy)ethenyl Phenylmethoxy group attached to ethenyloxy.
Silane, (1,1-dimethylethyl)[(1-methoxyethenyl)oxy]dimethyl- (77086-38-5) C₉H₂₀O₂Si 1-Methoxyethenyl Methoxy group instead of phenylmethoxy.
Silane, (1,1-dimethylethyl)(2-ethynyl-4-methoxyphenoxy)dimethyl- (863479-34-9) C₁₅H₂₂O₂Si 2-Ethynyl-4-methoxyphenyl Ethynyl and methoxy groups on phenyl ring.
Silane, (1,1-dimethylethyl)[[1-[(4-methoxyphenyl)methoxy]ethyl]oxy]dimethyl- (646520-64-1) C₁₈H₃₀O₃Si 1-[(4-Methoxyphenyl)methoxy]ethyl Additional ethyl linker and 4-methoxy substitution.

Key Observations :

  • The phenylmethoxy group in the target compound enhances steric bulk and lipophilicity compared to simpler methoxy derivatives .
  • Ethynyl or ethyl linkers (e.g., in CAS 863479-34-9 and 646520-64-1) introduce rigidity or flexibility, affecting reactivity and stability .

Physicochemical Properties

Boiling Points and Density

Compound (CAS) Boiling Point (°C) Density (g/cm³)
80676-78-4 Not reported Not reported
863479-34-9 398.4 ± 42.0 (Predicted) 0.968 ± 0.06 (Predicted)
646520-60-7 498.1 ± 45.0 (Predicted) 1.011 ± 0.06 (Predicted)

Analysis :

  • The ethynyl group in CAS 863479-34-9 lowers boiling point compared to bulkier derivatives like 646520-60-7 .
  • Density correlates with molecular weight and substituent polarity; higher methoxy content increases density .

Deprotection Conditions

Compound Type Deprotection Reagents Conditions
Target Compound (TBS with phenylmethoxy) HF, TBAF Polar aprotic solvents, 0–25°C
Methoxy-substituted TBS (77086-38-5) HCl, AcOH Mild acidic conditions
Ethynyl-substituted TBS (863479-34-9) K₂CO₃, MeOH Basic hydrolysis

Note: Bulky substituents like phenylmethoxy slow deprotection rates due to steric hindrance .

Natural Occurrence

  • Synthetic analogs (e.g., 646520-60-7) are absent in natural sources, highlighting their exclusive synthetic utility .

Industrial Use

  • Pharmaceutical Intermediates : TBS-protected silanes are critical in synthesizing drugs like Meropenem (CAS 188193-06-8) and Tacrolimus (CAS 128685-01-8) .
  • Material Science : Ethynyl-substituted silanes (e.g., 863479-34-9) serve as crosslinkers in silicone polymers .

Biological Activity

Silane compounds have garnered significant attention in biomedical research due to their unique chemical properties and potential applications in various fields, including antimicrobial treatments and tissue engineering. This article focuses on the biological activity of Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy] , exploring its antimicrobial properties, effects on cell viability, and implications for tissue repair.

The compound is characterized by its silane backbone with a dimethyl group and a phenylmethoxy ethenyl substituent. Its molecular formula is C15H26OSiC_{15}H_{26}OSi, which indicates a structure conducive to various interactions with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that silane compounds exhibit significant antimicrobial properties. For instance, a related quaternary ammonium silane has been shown to effectively reduce bacterial adhesion and biofilm formation in oral environments. In one study, the application of a quaternary ammonium silane resulted in an approximately 80% reduction in colony-forming units (CFU) of oral microorganisms when compared to control groups .

The antimicrobial action is primarily attributed to the lipophilic nature of the silane, which allows it to penetrate bacterial membranes, leading to cell lysis. This mechanism was supported by findings that showed significant changes in fatty acid composition in bacterial membranes after treatment with silanes .

Cytotoxicity and Cell Viability

Research investigating the cytotoxic effects of this silane on bone marrow stromal cells (BMSCs) revealed varying levels of cell viability depending on the concentration used. At lower concentrations (0.5%), BMSCs maintained viability comparable to control groups; however, at higher concentrations (1%), there was a notable decrease in cell survival . This suggests a dose-dependent relationship between silane concentration and cellular health.

Concentration (%)Cell Viability (%)
0.5~95
1.0~70

Macrophage Polarization

Another critical aspect of the biological activity of this silane is its influence on macrophage polarization. Studies indicated that treatment with this compound promoted M2 macrophage polarization, which is associated with tissue repair and anti-inflammatory responses. The levels of IL-10, a marker for M2 macrophages, were significantly elevated in treated cells compared to controls .

Study 1: Antimicrobial Efficacy

In an experimental setup using polymicrobial biofilm models, the silane demonstrated potent antibacterial effects against common oral pathogens. The study employed scanning electron microscopy (SEM) to visualize biofilm disruption and confirmed significant reductions in bacterial colonies post-treatment .

Study 2: Tissue Repair Mechanism

In vivo studies conducted on albino Wistar rats showed that administration of the silane not only reduced inflammation but also enhanced the healing process post-injury. The polarization towards M2 macrophages facilitated by this compound was linked to improved tissue regeneration outcomes .

Q & A

Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl group in this compound?

The tert-butyldimethylsilyl (TBS) group is typically introduced via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. For example, the alkoxy precursor (e.g., an alcohol or enol ether) reacts with TBSCl in the presence of a base like imidazole or triethylamine in dichloromethane or DMF. Monitoring the reaction via TLC or NMR ensures complete protection .

Q. How can spectroscopic techniques confirm the structural integrity of this silane compound?

  • NMR (¹H, ¹³C, ²⁹Si): The tert-butyldimethylsilyl group shows characteristic ¹H NMR signals at δ 0.1–0.3 ppm (Si(CH₃)₂) and δ 0.9–1.1 ppm (C(CH₃)₃). ²⁹Si NMR typically reveals a signal near δ 18–22 ppm for TBS ethers.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak. For instance, a compound with molecular formula C₁₈H₃₀O₂Si would have an exact mass of 306.2016 .

Q. What experimental parameters are critical for purification of this compound?

  • Boiling Point: Predicted values (e.g., 375–520°C) guide distillation or sublimation.
  • Density: Ranges from 0.91–1.14 g/cm³, influencing solvent selection for extraction.
  • Chromatography: Use silica gel columns with hexane/ethyl acetate gradients, leveraging the compound’s moderate polarity (PSA: 9.23–46.15 Ų) .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., at the ethenyloxy group) impact reactivity in cross-coupling reactions?

Stereochemistry influences regioselectivity in reactions like Suzuki-Miyaura couplings. For example, (E)-configurations may favor transmetallation due to reduced steric hindrance. Diastereomeric ratios can be optimized using chiral ligands (e.g., BINAP) or by adjusting reaction temperature .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Validation: Cross-check computed NMR shifts (DFT/B3LYP/6-31G*) with experimental data.
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., desilylation products).
  • Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. How do electron-donating substituents (e.g., phenylmethoxy) affect the stability of the silyl ether moiety?

Electron-donating groups stabilize the silyl ether against hydrolysis by reducing electrophilicity at the silicon center. For example, the phenylmethoxy group’s resonance effects delocalize electron density, enhancing stability in aqueous or protic environments. This is critical for designing acid-labile protecting groups .

Methodological Notes

  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct asymmetric silylation .
  • Safety Protocols: Handle TBS derivatives in a fume hood; silyl triflates (e.g., TBSOTf) are highly moisture-sensitive and corrosive .
  • Contradiction Management: When spectral data conflicts, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.